molecular formula C19H25NO4 B2747186 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide CAS No. 831188-80-8

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2747186
CAS No.: 831188-80-8
M. Wt: 331.412
InChI Key: NFGFOYVUKMZSKJ-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a versatile chemical compound with a unique structure that offers a wide range of applications in various fields, including medicinal chemistry and materials science. This compound is known for its potential in scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,4,4-trimethylpentan-2-amine under specific conditions . The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Medicinal Chemistry: The compound is explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Research: The compound is studied for its interactions with biological molecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
  • 2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide stands out due to its unique structural features and versatile applications. Its specific combination of functional groups and molecular configuration provides distinct chemical properties that make it valuable in various research and industrial contexts.

Properties

IUPAC Name

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)13-10-12-8-7-9-14(23-6)15(12)24-17(13)22/h7-10H,11H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGFOYVUKMZSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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